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molecular formula C13H11Cl2NOS B8761381 3,5-dichloro-N-[2-(thiophen-2-yl)ethyl]benzamide

3,5-dichloro-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No. B8761381
M. Wt: 300.2 g/mol
InChI Key: YTNOEAOJDXEOAF-UHFFFAOYSA-N
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Patent
US07230020B2

Procedure details

Reaction of 2-thiopheneethylamine (50 μL, 0.42 mmol) in THF (2.5 mL) with 3,5-dichlorobenzoyl chloride (120 mg, 0.57 mmol) in presence of triethylamine (78 μL, 0.55 mmol) according to method A gave 3,5-dichloro-N-(2-thiophen-2-yl-ethyl)-benzamide (118 mg, 0.39 mmol, 92% yield) as a white powder after purification by chromatography on silica gel (eluent: EtOAc/hexane 2/8).
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
78 μL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][NH2:8].[Cl:9][C:10]1[CH:11]=[C:12]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[C:13](Cl)=[O:14].C(N(CC)CC)C>C1COCC1>[Cl:9][C:10]1[CH:11]=[C:12]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[C:13]([NH:8][CH2:7][CH2:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[O:14]

Inputs

Step One
Name
Quantity
50 μL
Type
reactant
Smiles
S1C(=CC=C1)CCN
Name
Quantity
120 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1)Cl
Name
Quantity
78 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NCCC=2SC=CC2)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.39 mmol
AMOUNT: MASS 118 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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